REACTION_CXSMILES
|
C([O:4][CH:5](OC(=O)C)[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][O:15]C(=O)C)=[CH:8][N:7]=1)(=O)C.Cl>O1CCOCC1>[OH:15][CH2:14][CH2:13][O:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[O:4])=[N:7][CH:8]=1
|
Name
|
crude product
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C1=NC=C(C=C1)OCCOC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at +100° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted three times in total with in each case 4 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the crude product is used without further purification for the subsequent reaction
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCCOC=1C=CC(=NC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |